molecular formula C16H16O5 B14516029 Benzyl 6-hydroxy-2,3-dimethoxybenzoate CAS No. 63147-21-7

Benzyl 6-hydroxy-2,3-dimethoxybenzoate

Cat. No.: B14516029
CAS No.: 63147-21-7
M. Wt: 288.29 g/mol
InChI Key: HKRGBDMRFLWKMB-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-2,3-dimethoxybenzoate is an organic compound with a complex structure that includes a benzyl group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-hydroxy-2,3-dimethoxybenzoate typically involves the esterification of 6-hydroxy-2,3-dimethoxybenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Benzyl 6-hydroxy-2,3-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-hydroxy-2,3-dimethoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63147-21-7

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

benzyl 6-hydroxy-2,3-dimethoxybenzoate

InChI

InChI=1S/C16H16O5/c1-19-13-9-8-12(17)14(15(13)20-2)16(18)21-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3

InChI Key

HKRGBDMRFLWKMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(=O)OCC2=CC=CC=C2)OC

Origin of Product

United States

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